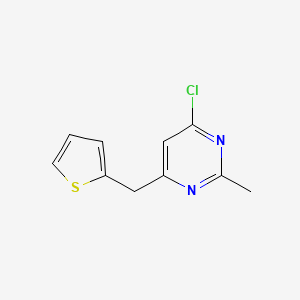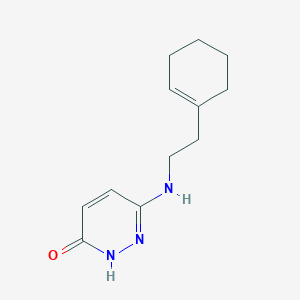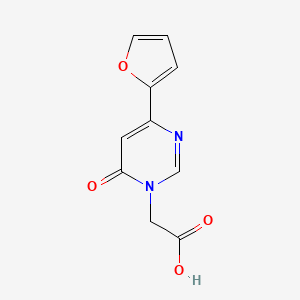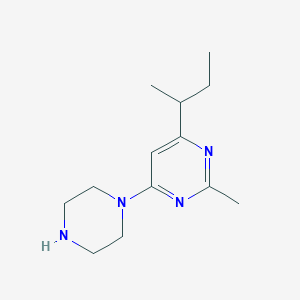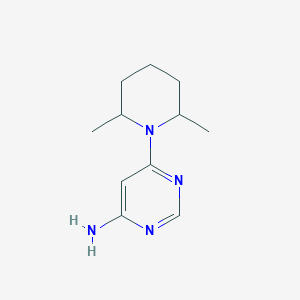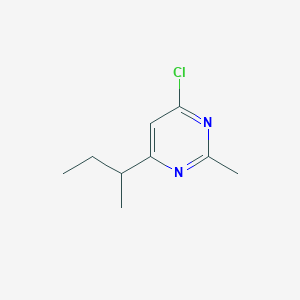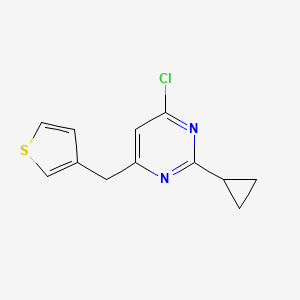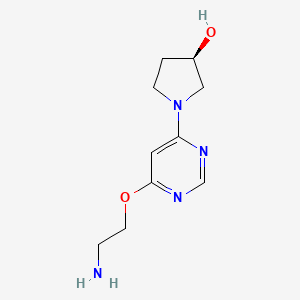
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, also known as (R)-AEP, is a synthetic molecule that has become increasingly popular in the scientific research field due to its ability to act as an agonist for the human serotonin receptor 5-HT2A. It is a highly selective agonist, meaning it binds to the serotonin receptor and activates it, allowing for a variety of research applications. AEP also has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidines, including derivatives structurally related to (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant anti-inflammatory effects due to their ability to inhibit various inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others. Recent studies have focused on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, highlighting the potential for developing new therapeutic agents targeting inflammatory diseases (Rashid et al., 2021).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Pyrimidine derivatives have been recognized for their wide range of pharmacological activities, serving as a promising scaffold for drug development. These compounds have shown effectiveness in various domains, including antiviral, antimicrobial, antitumor, and antifungal activities. The structural diversity of pyrimidine allows for the exploration and design of new compounds with desired pharmacological properties (Chiriapkin, 2022).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key component of this compound, is extensively utilized in medicinal chemistry due to its versatile nature, contributing significantly to the stereochemistry and three-dimensional profile of molecules. Pyrrolidine derivatives have shown promise in various therapeutic areas, including as inhibitors for certain diseases, demonstrating the critical role of this scaffold in the design of new biologically active compounds (Li Petri et al., 2021).
Dipeptidyl Peptidase IV Inhibitors
Research has identified pyrrolidine-based compounds as effective dipeptidyl peptidase IV (DPP IV) inhibitors, crucial for treating type 2 diabetes mellitus. These inhibitors showcase a potential therapeutic approach by modulating the activity of incretin hormones, highlighting the importance of the pyrrolidine scaffold in developing antidiabetic drugs (Mendieta et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of pyrimidine and its derivatives, including compounds similar to this compound, has been enhanced by using hybrid catalysts. These catalysts facilitate the development of complex molecules through eco-friendly and efficient synthetic pathways, underscoring the ongoing advancements in chemical synthesis methodologies (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
(3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-2-4-16-10-5-9(12-7-13-10)14-3-1-8(15)6-14/h5,7-8,15H,1-4,6,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMIFOANDPLZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



